![molecular formula C16H16ClN3O2S B5820047 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide
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Overview
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors that target the JAK family of enzymes involved in various signaling pathways.
Mechanism of Action
CP-690,550 selectively inhibits the activity of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide enzymes, which phosphorylate and activate STAT transcription factors involved in various cellular processes. By blocking the N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide-STAT signaling pathway, CP-690,550 can suppress the production of pro-inflammatory cytokines and immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation of immune cells, such as T cells and B cells. These effects can lead to a reduction in disease activity and symptoms in various autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for laboratory experiments, including its high selectivity for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide enzymes and its ability to inhibit multiple N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide isoforms. However, it also has some limitations, such as its relatively low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
CP-690,550 has shown promising results in various preclinical and clinical studies, and several ongoing clinical trials are evaluating its safety and efficacy in various diseases. Future research directions may include the development of more potent and selective N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors, the optimization of dosing regimens and formulations, and the identification of biomarkers for patient selection and monitoring. Additionally, the potential long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibition on immune function and cancer risk may need to be further investigated.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, including the condensation of 5-chloro-2-pyridinamine with carbon disulfide to form N-(5-chloro-2-pyridyl)carbonothioyl chloride. This intermediate is then reacted with 3-isopropoxybenzylamine to yield the final product, CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. It has been shown to inhibit the N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide-STAT signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYNIFGBVOHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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